molecular formula C13H19N3O3 B7581883 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

Numéro de catalogue B7581883
Poids moléculaire: 265.31 g/mol
Clé InChI: CSIBVLNTUQFIBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the degradation of the inhibitory neurotransmitter GABA, which regulates the activity of neurons in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mécanisme D'action

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one exerts its pharmacological effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This enhanced inhibition of neuronal activity may underlie the therapeutic effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This enhanced inhibition of neuronal activity may underlie the therapeutic effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one in various neurological and psychiatric disorders. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been found to be well-tolerated and safe in preclinical studies, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA aminotransferase inhibition. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to be stable and well-tolerated in vivo, making it suitable for preclinical studies. However, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and administration.

Orientations Futures

There are several future directions for research on 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one, including its potential therapeutic applications in various neurological and psychiatric disorders, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Moreover, the development of novel 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one analogs with improved potency, selectivity, and bioavailability may enhance its therapeutic potential and facilitate its clinical translation. Finally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance spectroscopy (MRS), may provide insights into the in vivo effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one on GABAergic neurotransmission and brain function.

Méthodes De Synthèse

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one can be synthesized using a multi-step process involving the reaction of 3-aminopropanol, 4,5-dimethyl-2-nitrobenzoic acid, and ethyl 2-chloroacetoacetate. The resulting intermediate is then subjected to a series of chemical transformations, including hydrogenation, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one.

Applications De Recherche Scientifique

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has shown potential therapeutic benefits in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been found to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to attenuate drug-seeking behavior and relapse in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has demonstrated anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. These findings suggest that 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one may have broad therapeutic applications in the treatment of neurological and psychiatric disorders.

Propriétés

IUPAC Name

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-4-5-13(19)6-16(7-13)12(18)10-8(2)9(3)14-15-11(10)17/h19H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIBVLNTUQFIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CN(C1)C(=O)C2=C(C(=NNC2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.